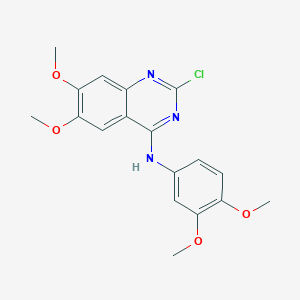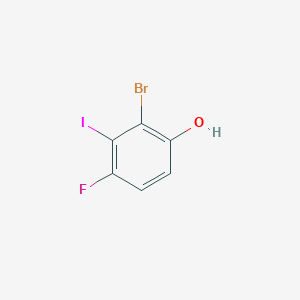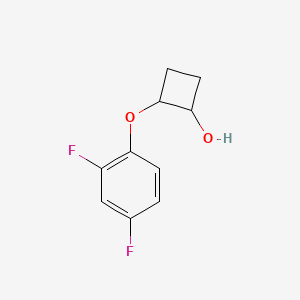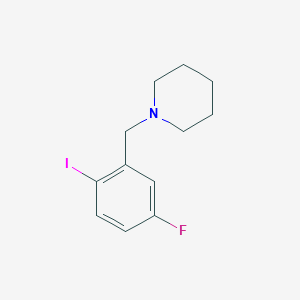
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is of interest due to its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Methoxylation: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling with (3,4-Dimethoxyphenyl)-amine: The final step involves the coupling of the chlorinated quinazoline with (3,4-dimethoxyphenyl)-amine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the quinazoline ring or the nitro groups if present, leading to the formation of amines.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
(2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Chloro-6,7-dimethoxyquinazoline-4-yl)-(3,4-dimethoxyphenyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its pharmacological effects.
相似化合物的比较
Quinazoline Derivatives: Other quinazoline derivatives include gefitinib, erlotinib, and lapatinib, which are used as anti-cancer agents.
Phenylamine Derivatives: Compounds like aniline and its derivatives also share structural similarities.
Uniqueness:
Structural Features: The presence of both quinazoline and (3,4-dimethoxyphenyl)-amine moieties in a single molecule makes it unique.
Pharmacological Properties: Its potential to exhibit multiple pharmacological activities, such as anti-cancer and anti-inflammatory effects, distinguishes it from other similar compounds.
属性
分子式 |
C18H18ClN3O4 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
2-chloro-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O4/c1-23-13-6-5-10(7-14(13)24-2)20-17-11-8-15(25-3)16(26-4)9-12(11)21-18(19)22-17/h5-9H,1-4H3,(H,20,21,22) |
InChI 键 |
FKBSNHRRVYACAF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)



![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)

![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
